molecular formula C6H14Br2Si B3053175 Bis(2-bromoethyl)dimethylsilane CAS No. 51664-50-7

Bis(2-bromoethyl)dimethylsilane

Cat. No.: B3053175
CAS No.: 51664-50-7
M. Wt: 274.07 g/mol
InChI Key: ZTRQEQWTQBKCSX-UHFFFAOYSA-N
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Description

Bis(2-bromoethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H14Br2Si. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two bromoethyl groups attached to a dimethylsilane core, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-bromoethyl)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .

Mechanism of Action

The mechanism of action of bis(2-bromoethyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various applications where the compound is used to modify surfaces or create new chemical entities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced reactivity and stability. The presence of bromine atoms provides a good leaving group ability, making it suitable for various nucleophilic substitution reactions. Its stability under standard conditions also makes it a reliable reagent in synthetic chemistry .

Properties

IUPAC Name

bis(2-bromoethyl)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQEQWTQBKCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCBr)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479087
Record name Bis(2-bromoethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51664-50-7
Record name Bis(2-bromoethyl)(dimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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